Superior Antibacterial Potency Against MRSA Compared to Clindamycin
In a patent disclosure, indole-4-carboxaldehyde demonstrated a minimal inhibitory concentration (MIC) of 128 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), a value that is eightfold lower (more potent) than that of the comparator drug clindamycin hydrochloride, which exhibited an MIC of 1024 μg/mL [1].
| Evidence Dimension | Antibacterial Activity (MIC) |
|---|---|
| Target Compound Data | 128 μg/mL |
| Comparator Or Baseline | Clindamycin Hydrochloride: 1024 μg/mL |
| Quantified Difference | 8-fold lower MIC (higher potency) |
| Conditions | In vitro assay against methicillin-resistant Staphylococcus aureus (MRSA) |
Why This Matters
This quantitative potency advantage over a clinically relevant antibiotic positions indole-4-carboxaldehyde as a valuable scaffold or lead compound for developing novel anti-MRSA agents, justifying its selection over less potent alternatives.
- [1] Patentsnap. (2023). Compound with antibacterial activity in taxillus chinensis and preparation method and application thereof. Patent CN111732532A. View Source
